molecular formula C16H17N3O2 B2530948 N'-(2,6-dimethylphenyl)-N-(pyridin-2-ylmethyl)oxamide CAS No. 690683-31-9

N'-(2,6-dimethylphenyl)-N-(pyridin-2-ylmethyl)oxamide

Cat. No. B2530948
M. Wt: 283.331
InChI Key: IZIWWJWZQFKREZ-UHFFFAOYSA-N
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Description

N'-(2,6-dimethylphenyl)-N-(pyridin-2-ylmethyl)oxamide is a compound that is likely to exhibit interesting intermolecular interactions due to its structural features, which include an amide group and aromatic rings. While the specific compound is not directly studied in the provided papers, insights can be drawn from related compounds that have been analyzed. For instance, the synthesis, characterization, and crystal chemistry of related compounds such as N,N'-diphenylisophthalamide and pyridine-2,6-dicarboxylic acid bisphenylamide have been described, highlighting the importance of intermolecular interactions . These interactions are crucial for understanding the behavior of similar compounds like N'-(2,6-dimethylphenyl)-N-(pyridin-2-ylmethyl)oxamide.

Synthesis Analysis

The synthesis of compounds similar to N'-(2,6-dimethylphenyl)-N-(pyridin-2-ylmethyl)oxamide involves the formation of amide bonds and the careful selection of substituents on the aromatic rings to achieve the desired properties. The synthesis process is not detailed for the specific compound , but the related compounds mentioned in the papers provide a basis for understanding the potential synthetic routes . The synthesis would likely involve the acylation of an amine with an appropriate acid chloride or anhydride.

Molecular Structure Analysis

The molecular structure of compounds like N'-(2,6-dimethylphenyl)-N-(pyridin-2-ylmethyl)oxamide can be analyzed using single-crystal X-ray diffraction, as was done for the related compounds . This technique allows for the determination of the precise molecular conformation and the identification of intramolecular and intermolecular hydrogen bonding, which can influence the molecular packing and stability of the crystal.

Chemical Reactions Analysis

The chemical reactivity of N'-(2,6-dimethylphenyl)-N-(pyridin-2-ylmethyl)oxamide would be influenced by the presence of the amide group and the aromatic systems. The papers do not provide specific reactions for this compound, but the amide group is known to participate in hydrogen bonding and can be involved in reactions such as hydrolysis under certain conditions. The aromatic rings may also undergo electrophilic substitution reactions depending on the electronic effects of the substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of N'-(2,6-dimethylphenyl)-N-(pyridin-2-ylmethyl)oxamide can be inferred from the properties of structurally related compounds. For example, the presence of intramolecular hydrogen bonding can affect the planarity of the molecule and influence its melting point and solubility . The crystal packing calculations and lattice energies provide insights into the stability and robustness of the crystal structure. Additionally, the presence of an amide group can lead to the formation of amide dimers or heterosynthons, which can affect the compound's solubility and hygroscopicity .

Scientific Research Applications

Crystal Structure and Molecular Interaction Analysis

  • The compound, closely related to N'-(2,6-dimethylphenyl)-N-(pyridin-2-ylmethyl)oxamide, exhibits distinct crystal structures and Hirshfeld surface interactions. This aspect is crucial in understanding the molecular behavior and the potential for forming stable crystal lattices, which is essential in the development of materials and drugs (Artheswari, Maheshwaran, & Gautham, 2019).

Catalytic Activity in Organic Synthesis

  • The compound has been identified as an effective ligand in copper-catalyzed coupling reactions, facilitating the synthesis of internal alkynes. This highlights its role as a catalyst enhancer, contributing to the efficiency and diversity of synthetic organic chemistry (Chen, Li, Xu, & Ma, 2023).

Polymerization and Material Synthesis

Catalysis in Ethylene Polymerization

  • The compound's derivatives have shown efficacy in catalyzing ethylene polymerization, offering pathways to synthesize polyethylene with terminal functionalities. This is significant for industrial applications, where the properties of polyethylene can be tailored for specific uses (Kretschmer, Bauer, Hessen, & Kempe, 2010).

Ligand Behavior in Metal Complexes

  • The compound and its analogs have been studied as ligands in metal complexes, contributing to our understanding of coordination chemistry and the synthesis of complexes with specific geometric and electronic properties. This knowledge is fundamental in fields like catalysis and material science (Pal Chaudhuri, Whiteaker, Mondal, Klein, Powell, & Houser, 2007).

properties

IUPAC Name

N'-(2,6-dimethylphenyl)-N-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-11-6-5-7-12(2)14(11)19-16(21)15(20)18-10-13-8-3-4-9-17-13/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIWWJWZQFKREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide

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